molecular formula C20H19N5O2S2 B3296832 1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 894029-71-1

1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No. B3296832
CAS RN: 894029-71-1
M. Wt: 425.5 g/mol
InChI Key: BROFFDIVXYBIDV-UHFFFAOYSA-N
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Description

The compound you mentioned contains several interesting functional groups, including a pyrrolidine ring, a thiadiazole ring, and a carboxamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and it’s known for its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . The thiadiazole ring, being aromatic, could provide stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the pyrrolidine ring could undergo various reactions such as functionalization . The thiadiazole ring could also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrrolidine ring could affect the compound’s solubility and stability . The thiadiazole ring could also influence the compound’s properties .

Scientific Research Applications

Medicinal Applications

The compound, also known as 1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide, is part of the N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines groups . These groups have received significant attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been successfully synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β) Inhibition

The compound could potentially be used in the treatment of liver fibrosis. VEGFR-2 and PDGF-β inhibitors have been shown to reduce collagen deposition by nearly 63% in a liver fibrosis model .

DNA Replication Disruption

1,3,4-thiadiazole derivatives, which this compound is a part of, have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Particle Characterization

The compound, also known as F1877-0416, is used in the ASTM F1877-16 Standard Practice for Characterization of Particles . This practice covers a series of procedures for characterization of the morphology, number, size, and size distribution of particles .

Medical Devices

The compound, also known as SMR000806882, is recognized by the FDA for its scientific and technical merit and because it supports existing regulatory policies . It is relevant to medical devices .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrrolidine derivatives have been found to exhibit various biological activities , and thiadiazole derivatives are known for their anticonvulsant properties .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, given the known biological activities of pyrrolidine and thiadiazole derivatives . Further studies could also investigate the synthesis and properties of this compound.

properties

IUPAC Name

1-(3-methylphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-13-5-4-7-16(9-13)25-11-14(10-17(25)26)18(27)22-19-23-24-20(29-19)28-12-15-6-2-3-8-21-15/h2-9,14H,10-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROFFDIVXYBIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(m-tolyl)pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 3
1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 5
1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(3-methylphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

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